6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine: is a chemical compound known for its unique structure and reactivity It features a boron-containing dioxaborolane ring fused with a dioxolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the dioxaborolane ring can participate in substitution reactions, often forming new carbon-boron bonds.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Boranes: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Explored for its potential in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Electronics: Investigated for its potential use in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine involves its ability to form stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophiles. This reactivity is exploited in various coupling reactions, where the compound serves as a key intermediate .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Shares the dioxaborolane ring but lacks the dioxolopyridine moiety.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with different substituents on the pyridine ring.
tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Contains a dioxaborolane ring but with additional functional groups.
Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and research areas where other boron-containing compounds may not be as effective .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]dioxolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)8-5-9-10(14-6-8)16-7-15-9/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZKCSUOWLEUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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